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Compound Focus: Akt inhibitor VIII

Get Quote

Akt inhibitor VIII is a cell-permeable quinoxaline compound that acts as a potent, selective, allosteric,

and reversible inhibitor of Akt isoforms [1].

Property

Description / Value

Chemical Names

CAS Number

Mechanism of Action

Binding Site

Isoform Selectivity

ICso for Aktl

ICso for Akt2

ICso for Akt3

Akt inhibitor VIII, AKTi-1/2 [1]

612847-09-3 [1]

Allosteric inhibitor [2] [1]

Pleckstrin Homology (PH) domain [2]

Aktl > Akt2 >> Akt3 [1]

58 nM [3] [1]

210 nM [3] [1]

2119 nM (2.1 uM) [3] [1]

Structural Basis for Isoform Selectivity

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s517762?utm_src=pdf-body
https://www.smolecule.com/products/s517762?utm_src=pdf-interest
https://www.smolecule.com/products/s517762?utm_src=pdf-body
https://www.medchemexpress.com/AKT-inhibitor-VIII.html?srsltid=AfmBOoqL3NShJ6Wf_dNOlFgCYxs8Xn5vEozdt7pfnO2P-nLDcKgdvEN-
https://www.medchemexpress.com/AKT-inhibitor-VIII.html?srsltid=AfmBOoqL3NShJ6Wf_dNOlFgCYxs8Xn5vEozdt7pfnO2P-nLDcKgdvEN-
https://www.medchemexpress.com/AKT-inhibitor-VIII.html?srsltid=AfmBOoqL3NShJ6Wf_dNOlFgCYxs8Xn5vEozdt7pfnO2P-nLDcKgdvEN-
https://pmc.ncbi.nlm.nih.gov/articles/PMC6169586/
https://www.medchemexpress.com/AKT-inhibitor-VIII.html?srsltid=AfmBOoqL3NShJ6Wf_dNOlFgCYxs8Xn5vEozdt7pfnO2P-nLDcKgdvEN-
https://pmc.ncbi.nlm.nih.gov/articles/PMC6169586/
https://www.medchemexpress.com/AKT-inhibitor-VIII.html?srsltid=AfmBOoqL3NShJ6Wf_dNOlFgCYxs8Xn5vEozdt7pfnO2P-nLDcKgdvEN-
https://www.guidetopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=5921
https://www.medchemexpress.com/AKT-inhibitor-VIII.html?srsltid=AfmBOoqL3NShJ6Wf_dNOlFgCYxs8Xn5vEozdt7pfnO2P-nLDcKgdvEN-
https://www.guidetopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=5921
https://www.medchemexpress.com/AKT-inhibitor-VIII.html?srsltid=AfmBOoqL3NShJ6Wf_dNOlFgCYxs8Xn5vEozdt7pfnO2P-nLDcKgdvEN-
https://www.guidetopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=5921
https://www.medchemexpress.com/AKT-inhibitor-VIII.html?srsltid=AfmBOoqL3NShJ6Wf_dNOlFgCYxs8Xn5vEozdt7pfnO2P-nLDcKgdvEN-
https://www.smolecule.com/products/s517762?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

The selectivity of Akt inhibitor VIII stems from its interaction with the allosteric binding pocket, and the

differences in this pocket among the highly homologous Akt isoforms.

e Binding Location and Mechanism: Unlike ATP-competitive inhibitors, Akt inhibitor VIII binds to
the Pleckstrin Homology (PH) domain of Akt. This binding prevents the enzyme's translocation to
the plasma membrane and its subsequent activation, stabilizing it in an inactive conformation [2].

o Key Structural Determinants: Although the Akt isoforms share over 80% sequence homology, the
residues within the allosteric binding pocket are not fully conserved [4]. The non-conserved residues
in this pocket are critical for the inhibitor's isoform selectivity [4] [5]. For instance, homology models
suggest that the aE-helix in the interdomain pocket is shortened in Akt2 and Akt3 compared to Aktl.
This creates a larger accessible space, particularly in Akt3, which may explain why bulkier inhibitor
moieties are less tolerated and lead to significantly reduced potency against Akt3 [5].

The following diagram illustrates the allosteric inhibition mechanism and the key structural feature

influencing selectivity.
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Diagram of the allosteric inhibition mechanism and structural basis for isoform selectivity of Akt inhibitor

VIII.

Key Experimental Protocols and Applications

Akt inhibitor VIII has been utilized in various biological studies, providing established protocols for its

application.

e Application in T-Cell Therapy: Research has used Akt inhibitor VIII during the ex vivo activation and
expansion of CD8+ T cells [2].

o Procedure: CD8+ naive T cells are stimulated polyclonally or with specific antigens in culture
media containing a defined concentration of Akt inhibitor VIII [2].

o Concentration: The established optimal concentration is 1 uM [2].

o Outcome: This treatment uncouples T-cell expansion from differentiation, preserving an early
stem cell memory (TSCM) phenotype characterized by high expression of CD62L, CCR7, and
CXCRA4. These T cells demonstrate enhanced expansion potential and polyfunctionality upon
antigen re-challenge [2].

¢ Biochemical and Cellular Activity Assessment: The inhibitory profile (ICso values) of Akt inhibitor VIII
was determined through standard kinase assays [3].

o Method: Experiments measured the inhibition of human recombinant Aktl, Akt2, and Akt3

enzymes, as well as inhibition in cell-based assays [3].

Research Implications and Comparison to Other
Inhibitors

Understanding the profile of Akt inhibitor VIII helps contextualize its use in research and drug discovery.

¢ Probe for Isoform-Specific Functions: Due to its distinct selectivity profile (Aktl > Akt2 >> Akt3), Akt
inhibitor VIII serves as a valuable chemical tool to dissect the unique biological roles of different Akt
isoforms in health and disease [5].

o Allosteric vs. ATP-competitive Inhibitors: The user's question focuses on structure-activity
relationship, which inherently involves comparing different inhibitor modalities. Akt inhibitor
VIl represents the allosteric class, which differs fundamentally from ATP-competitive inhibitors like
capivasertib (AZD5363) [6]. This distinction is critical for researchers, as the two classes have
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different implications for targeting mutant forms of Akt and can produce divergent downstream
signaling effects and drug-combination synergies [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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